4-Methyl-2-(trifluoromethyl)benzyl bromide

Lipophilicity ADME Medicinal Chemistry

Researchers require specific steric/electronic tuning when introducing trifluoromethylbenzyl groups. Non-methylated analogs fail to replicate this compound's unique LogP (3.91) and reactivity profile. - **Core advantage:** Dual 4-methyl (electron-donating) and 2-CF₃ (electron-withdrawing) groups optimize electrophilicity and lipophilicity. - **Applications:** Suzuki-Miyaura cross-coupling, nucleophilic substitution (amines, thiols), CNS/anti-inflammatory lead optimization. - **Supply:** Standard 98% purity, packaged as liquid/low-melting solid.

Molecular Formula C9H8BrF3
Molecular Weight 253.062
CAS No. 261952-18-5
Cat. No. B2958509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)benzyl bromide
CAS261952-18-5
Molecular FormulaC9H8BrF3
Molecular Weight253.062
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CBr)C(F)(F)F
InChIInChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3
InChIKeyNMSCRLBUJIWGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(trifluoromethyl)benzyl bromide (CAS 261952-18-5) Technical Profile: Key Physicochemical Identifiers and Procurement-Relevant Specifications


4-Methyl-2-(trifluoromethyl)benzyl bromide (CAS 261952-18-5), also known as 1-(bromomethyl)-4-methyl-2-(trifluoromethyl)benzene, is a benzylic bromide featuring a 4-methyl group and a 2-trifluoromethyl substituent on the aromatic ring . It has a molecular formula of C₉H₈BrF₃ and a molecular weight of 253.06 g/mol . As a reactive electrophile, it serves as a versatile intermediate in organic synthesis, particularly for introducing a trifluoromethylated benzyl moiety into target molecules . The compound is typically supplied as a liquid or low-melting solid with a standard purity specification of 98% .

Workflow

Electrophilic benzylation via SN2 or cross-coupling pathways

Selection Logic

Dual 4-CH3 / 2-CF3 substitution for tailored electronic and steric profile

Procurement Context

Standard 98% purity grade supports intermediate-scale synthesis

Review lot-specific purity before sensitive downstream steps

Why 4-Methyl-2-(trifluoromethyl)benzyl bromide Cannot Be Substituted with Unsubstituted or Mono-Substituted Benzyl Bromides in Demanding Synthetic Applications


Substituting 4-methyl-2-(trifluoromethyl)benzyl bromide with simpler analogs such as 4-(trifluoromethyl)benzyl bromide or 3-(trifluoromethyl)benzyl bromide fails to deliver the same synthetic outcome due to the synergistic electronic and steric effects imparted by the simultaneous presence of the 4-methyl and 2-trifluoromethyl groups [1]. The 4-methyl group contributes electron density, modulating the benzylic carbon's electrophilicity, while the ortho-trifluoromethyl group exerts a strong electron-withdrawing inductive effect that influences both reaction rates and the stability of reaction intermediates [2]. This dual substitution pattern directly alters the compound's lipophilicity (LogP), boiling point, and reactivity profile in cross-coupling and nucleophilic substitution reactions, making generic replacement unreliable for achieving consistent yields or desired pharmacokinetic properties in downstream molecules [1].

Target

4-Methyl-2-(trifluoromethyl)benzyl bromide

Dual substitution: 4-CH3 donates electron density; 2-CF3 withdraws via inductive effect. Synergistic modulation of LogP and electrophilicity.

Substitute A

4-(Trifluoromethyl)benzyl bromide

Lacks 4-CH3 modulation; LogP may shift by ~0.4 units. Altered boiling point and electrophilicity may affect reaction yields and purification.

Substitute B

3-(Trifluoromethyl)benzyl bromide

Regioisomeric CF3 placement alters steric profile and electronic distribution. Reactivity context may not transfer directly; requires validation.

Quantitative Differentiation of 4-Methyl-2-(trifluoromethyl)benzyl bromide: LogP, Molecular Weight, and Reactivity vs. Closest Analogs


Enhanced Lipophilicity (LogP) of 4-Methyl-2-(trifluoromethyl)benzyl bromide Compared to 4-(Trifluoromethyl)benzyl bromide and 3-(Trifluoromethyl)benzyl bromide

The compound exhibits a calculated LogP value of 3.90872 , which is significantly higher than the LogP values reported for its closest analogs: 4-(trifluoromethyl)benzyl bromide (LogP = 3.49) [1] and 3-(trifluoromethyl)benzyl bromide (LogP = 3.60030) [2]. The higher LogP indicates greater lipophilicity, which can be advantageous for enhancing membrane permeability and modulating pharmacokinetic properties in drug discovery programs.

Lipophilicity (LogP)
Cross-study comparable
3.91 vs 3.49 (4-CF3) / 3.60 (3-CF3)
Higher LogP may support membrane permeability studies and lipophilicity-dependent assay design
Calculated values; experimental LogP verification recommended
Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Increased Molecular Weight of 4-Methyl-2-(trifluoromethyl)benzyl bromide vs. Unsubstituted Trifluoromethylbenzyl Bromides

The compound has a molecular weight of 253.06 g/mol , which is 14.03 g/mol higher than the molecular weight of 4-(trifluoromethyl)benzyl bromide (239.03 g/mol) and 3-(trifluoromethyl)benzyl bromide (239.03 g/mol) [1][2]. This difference corresponds exactly to the mass of an additional methyl group (-CH₃). The higher molecular weight directly impacts physical properties such as boiling point (208.6±35.0 °C at 760 mmHg vs. 65-69 °C at 5 mmHg for the 4-CF3 analog [1]), reflecting stronger intermolecular interactions.

Molecular Weight Shift
Cross-study comparable
+14.03 g/mol vs CF3-only analogs
Supports altered boiling point and distillation-based purification context
Corresponds to one methyl group; affects intermolecular interactions
Molecular Weight Structural Modification SAR Intermediate Selection

Electron-Donating 4-Methyl Group Modulates Reactivity in Nucleophilic Substitution Relative to Electron-Withdrawing Only Analogs

While direct kinetic data for 4-methyl-2-(trifluoromethyl)benzyl bromide is not available, class-level inference from a systematic study of nucleophilic substitution reactions establishes that electron-donating groups (e.g., methyl) increase reaction rates, whereas electron-withdrawing groups (e.g., trifluoromethyl) decrease rates compared to unsubstituted benzyl bromide [1]. Specifically, the presence of a para-methyl group on a benzylamine nucleophile increased the second-order rate constant, while a para-CF₃ group decreased it [1]. The target compound uniquely combines both effects: a 4-methyl group (rate-enhancing) and a 2-CF₃ group (rate-retarding). This dual substitution likely results in a net reactivity profile intermediate between that of 4-(trifluoromethyl)benzyl bromide (deactivated) and 4-methylbenzyl bromide (activated), offering tunable electrophilicity not achievable with mono-substituted analogs.

Reactivity Modulation
Class-level inference
4-CH3 enhances rate; 2-CF3 retards SN2
Class-level inference supports tunable electrophilicity for reaction condition screening
Direct kinetic data not available; review Hammett parameters for this scaffold
Reaction Kinetics Hammett Equation Electrophilicity SN2 Reactivity

Recommended Applications for 4-Methyl-2-(trifluoromethyl)benzyl bromide in Medicinal Chemistry and Advanced Organic Synthesis


Medicinal Chemistry: Building Block for Lipophilic Trifluoromethylated Drug Candidates

The high LogP (3.90872) makes 4-methyl-2-(trifluoromethyl)benzyl bromide an ideal intermediate for incorporating a lipophilic benzyl moiety into drug candidates targeting CNS disorders, anti-inflammatory agents, or compounds requiring enhanced membrane permeability . The trifluoromethyl group improves metabolic stability, while the methyl group fine-tunes steric interactions with biological targets [1]. Use this compound when seeking to balance lipophilicity and metabolic stability in lead optimization.

Cross-Coupling Reactions: Pd-Catalyzed Suzuki-Miyaura Coupling for Diarylmethane Synthesis

Benzylic bromides are excellent substrates for Suzuki-Miyaura cross-coupling with aryl boronic acids to yield diarylmethane derivatives, a common motif in pharmaceuticals and materials science . The unique substitution pattern of this compound (4-methyl, 2-CF₃) allows access to diarylmethanes with tailored electronic and steric properties that differ from those obtained using unsubstituted or mono-substituted benzyl bromides .

Nucleophilic Substitution: Installation of the Benzyl Group via SN2 Displacement

The compound undergoes nucleophilic substitution readily, allowing attachment of the 4-methyl-2-(trifluoromethyl)benzyl group to a wide range of nucleophiles (amines, alcohols, thiols, etc.) . The presence of the electron-donating methyl group enhances the benzylic carbon's electrophilicity relative to CF₃-only analogs, facilitating faster reactions under milder conditions [2]. This is particularly valuable in late-stage functionalization of complex intermediates.

Agrochemical and Specialty Chemical Intermediate

Beyond pharmaceuticals, trifluoromethylated aromatics are prized in agrochemicals for improved bioavailability and environmental persistence [3]. The 4-methyl-2-(trifluoromethyl)benzyl group can be incorporated into herbicides, fungicides, or insecticides to modulate lipophilicity and target binding. Its higher boiling point compared to non-methylated analogs may also offer advantages in certain formulation or purification processes.

Application
Selection Property
Validation Focus
Medicinal chemistry building block studies
Lipophilicity and metabolic stability profile
LogP and membrane permeability assay context
Cross-coupling scaffold diversification
Benzylic electrophile reactivity
Suzuki-Miyaura coupling compatibility review
Late-stage nucleophilic functionalization
Electrophilicity tunability via dual substitution
SN2 rate and condition screening
Agrochemical intermediate research
Substitution-dependent physicochemical profile
Boiling point and formulation-property context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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